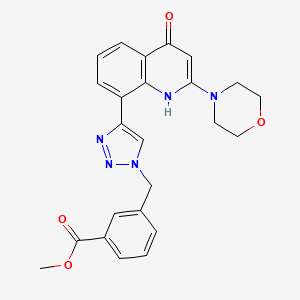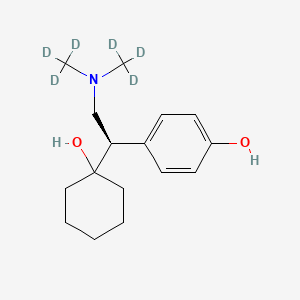
Pyrroloquinoline quinone (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrroloquinoline quinone (disodium salt) is a water-soluble salt of the coenzyme pyrroloquinoline quinone. It is known for its role as a redox cofactor and antioxidant. This compound has garnered attention for its potential benefits in improving brain function, promoting longevity, and enhancing mitochondrial biogenesis .
准备方法
Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone (disodium salt) can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Methylopila sp. YHT-1, which can produce pyrroloquinoline quinone in shake flask fermentation . Chemical synthesis involves complex steps that result in the production of by-products, making it less efficient .
Industrial Production Methods: Industrial production of pyrroloquinoline quinone (disodium salt) primarily relies on fermentation and purification processes. The compound is obtained through the fermentation of specific bacteria, followed by purification to achieve the desired product .
化学反应分析
Types of Reactions: Pyrroloquinoline quinone (disodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox reactions where it can accept and donate electrons .
Common Reagents and Conditions: Common reagents used in reactions involving pyrroloquinoline quinone (disodium salt) include oxidizing agents and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from reactions involving pyrroloquinoline quinone (disodium salt) depend on the specific reaction conditions. For example, in oxidation reactions, the compound can form various oxidized derivatives .
科学研究应用
Pyrroloquinoline quinone (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various biochemical reactions, facilitating electron transfer processes.
Biology: The compound has been shown to enhance mitochondrial biogenesis, improve cognitive function, and promote neuroprotection
Medicine: Pyrroloquinoline quinone (disodium salt) is being studied for its potential therapeutic effects in treating neurodegenerative diseases, reducing inflammation, and improving metabolic health
作用机制
Pyrroloquinoline quinone (disodium salt) exerts its effects through several mechanisms:
Redox Cofactor: It acts as a redox cofactor, facilitating electron transfer in various biochemical reactions.
Mitochondrial Biogenesis: The compound enhances mitochondrial biogenesis, leading to increased energy production and improved cellular function.
Neuroprotection: Pyrroloquinoline quinone (disodium salt) has neuroprotective effects, promoting the expression of nerve growth factors and protecting against oxidative stress.
相似化合物的比较
Pyrroloquinoline quinone (disodium salt) can be compared with other similar compounds such as:
Nicotinamide adenine dinucleotide (NAD): Both act as redox cofactors, but pyrroloquinoline quinone (disodium salt) has unique antioxidant properties.
Flavin adenine dinucleotide (FAD): Similar to pyrroloquinoline quinone (disodium salt), FAD is involved in redox reactions, but pyrroloquinoline quinone (disodium salt) is more potent in promoting mitochondrial biogenesis.
Coenzyme Q10: While both compounds support mitochondrial function, pyrroloquinoline quinone (disodium salt) has additional neuroprotective effects.
属性
分子式 |
C14H4N2Na2O8 |
|---|---|
分子量 |
374.17 g/mol |
IUPAC 名称 |
disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate |
InChI |
InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI 键 |
UFVBOGYDCJNLPM-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)



